2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid
Overview
Description
“2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 207.21 . It is used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of “2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” involves several steps. For instance, a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate and pyridine is reacted with substituted benzoylchlorides . The completion of the reaction is monitored by TLC .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” is represented by the InChI code: 1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H, (H,12,13) .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” are complex and can vary based on the specific conditions and reactants used .Physical And Chemical Properties Analysis
“2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid” is a powder with a purity of 95%. It has a specific storage temperature and shipping temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid and its derivatives are prominently used in the synthesis of various heterocyclic compounds. For example, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a derivative, has been transformed into pyrido-pyrimidinyl thiazole-carboxylates, contributing to the development of new organic compounds (Žugelj et al., 2009).
Biological Activities and Pharmacological Potential
These compounds have shown potential in biological activities, such as their use in the development of hypoglycemic agents. For instance, a derivative of 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid, ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, demonstrated significant efficacy as a dual-acting hypoglycemic agent (Song et al., 2011).
Development of CDK Inhibitors
2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid derivatives have been utilized in the development of cyclin-dependent kinase inhibitors, which are crucial in cancer therapy. The synthesis and structural analysis of these compounds have contributed significantly to the understanding of their biochemical and pharmacological properties (Wang et al., 2004).
Anti-Tumor Drug Development
The structure of dasatinib, an anti-tumor drug, inspired the synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. These compounds have shown considerable antiproliferative potency, indicating their potential in developing new anticancer therapies (Liu et al., 2011).
Synthesis of 5H-1,3,4-Thiadiazolo Pyrimidin-5-ones
The reaction involving 3-amino-6-methyl-2-thiouracil with carboxylic acid led to the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo pyrimidin-5-ones. This synthesis pathway highlights the compound's role in producing related chemical structures (Tsuji & Takenaka, 1982).
Cascade Reactions for Pyrimidine Derivatives
A versatile synthetic method has been developed for thieno-pyrimidine and benzofuro-pyrimidine derivatives, showcasing the compound's utility in creating diverse molecular structures through cascade reactions (Pokhodylo et al., 2015).
Structural Analysis in Crystallography
Imidazo-pyrimidin-2-yl-acetic acid and its thiazole analog were synthesized and characterized using X-ray crystallography. This research provides insights into the molecular interactions and structural properties of these compounds (Dylong et al., 2016).
Antibacterial and Antifungal Properties
Novel benzothiazole pyrimidine derivatives of 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid have shown significant in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Maddila et al., 2016).
Safety And Hazards
properties
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXDMOYYUDZFCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.